molecular formula C6H9NO2 B2669440 2-(1,4-Dioxan-2-yl)acetonitrile CAS No. 1824433-84-2

2-(1,4-Dioxan-2-yl)acetonitrile

Cat. No.: B2669440
CAS No.: 1824433-84-2
M. Wt: 127.143
InChI Key: WJIDSHHHNNNBAE-UHFFFAOYSA-N
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Description

Contextualization of 1,4-Dioxane (B91453) Scaffolds in Organic Synthesis

The 1,4-dioxane ring is a privileged heterocyclic motif frequently encountered in organic chemistry. wikipedia.org As a saturated six-membered ring containing two oxygen atoms at positions 1 and 4, it imparts a degree of conformational rigidity and influences the electronic environment of its substituents. In medicinal chemistry, the 1,4-dioxane scaffold is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability. cymitquimica.com The ether linkages are generally resistant to metabolic degradation, and their hydrogen bond accepting capability can facilitate interactions with biological targets. cymitquimica.com Furthermore, the dioxane ring can serve as a chiral pool, providing stereochemical control in asymmetric synthesis. Its use as a solvent in various industrial processes also underscores its chemical stability and utility. wikipedia.org

Significance of Acetonitrile (B52724) and Nitrile Functionalities as Synthons

The acetonitrile group (CH₂CN) and, more broadly, the nitrile functionality (-C≡N) are exceptionally versatile synthons in organic synthesis. The nitrile group can be readily transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, ketones, and aldehydes. nih.gov This chemical plasticity allows for diverse synthetic pathways to be explored from a single nitrile-containing intermediate. Acetonitrile itself is not only a widely used polar aprotic solvent but also serves as a valuable two-carbon building block. bldpharm.comgoogle.com The methylene (B1212753) protons adjacent to the nitrile are acidic enough to be deprotonated, forming a nucleophile that can participate in various carbon-carbon bond-forming reactions. google.com This dual reactivity, involving both the carbon and nitrogen atoms of the cyano group, makes it a cornerstone in the construction of complex nitrogen-containing molecules and heterocycles. nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-dioxan-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIDSHHHNNNBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824433-84-2
Record name 1,4-dioxan-2-ylacetonitrile
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The Unique Profile of 2 1,4 Dioxan 2 Yl Acetonitrile

Structural Elucidation and Uniqueness as a Bifunctional Building Block

2-(1,4-Dioxan-2-yl)acetonitrile, with the chemical formula C₆H₉NO₂, integrates the 1,4-dioxane (B91453) ring and the acetonitrile (B52724) group, creating a molecule with two distinct reactive centers. This bifunctional nature is the cornerstone of its synthetic potential. One site of reactivity is the acidic α-carbon of the acetonitrile moiety, which can be deprotonated to form a carbanion for nucleophilic attack. The second site involves the nitrile group itself, which can undergo hydrolysis, reduction, or cycloaddition reactions.

The synthesis of this specific molecule is not widely documented in peer-reviewed literature, suggesting it is a novel or underexplored building block. However, a plausible synthetic route can be inferred from established chemical transformations. A common strategy for the synthesis of cyanomethyl-substituted dioxanes involves a two-step process starting from the corresponding hydroxymethyl derivative, (1,4-dioxan-2-yl)methanol. The primary alcohol can be converted into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a cyanide salt, like sodium or potassium cyanide, would yield the target this compound. This approach has been successfully employed for structurally similar 1,3-dioxane derivatives.

Below is a table summarizing the key properties of this compound, with some values predicted due to the limited available experimental data.

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
IUPAC Name This compound
CAS Number Not available
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Predicted: >200 °C
Solubility Predicted: Soluble in polar organic solvents

Overview of Research Trajectories for Dioxane-Nitrile Compounds

The unique combination of a stable heterocyclic ring and a versatile reactive group in dioxane-nitrile compounds opens up several promising avenues for research. In medicinal chemistry, these compounds can serve as key intermediates for the synthesis of novel therapeutic agents. The dioxane moiety can be used to modulate solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, while the nitrile can be elaborated into various pharmacophores. For instance, the reduction of the nitrile to a primary amine would lead to dioxane-based aminoethylamines, a scaffold present in some biologically active molecules.

In materials science, the incorporation of the polar nitrile group and the flexible dioxane ring into polymer backbones could lead to materials with interesting dielectric properties or enhanced thermal stability. The potential for these compounds to act as ligands for metal catalysts is another area of exploration, with the oxygen atoms of the dioxane and the nitrogen of the nitrile offering multiple coordination sites. As the field of organic synthesis continues to evolve, the exploration of underexplored bifunctional building blocks like this compound will be crucial in unlocking new chemical space and enabling the creation of novel molecules with tailored functions.

Chemical Reactivity and Mechanistic Investigations of 2 1,4 Dioxan 2 Yl Acetonitrile

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. This polarity governs its reactivity towards nucleophiles and its transformation into other important functional groups.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. This reaction, analogous to the nucleophilic addition to carbonyl compounds, is a fundamental aspect of nitrile chemistry. libretexts.orgrsc.org The addition of a nucleophile to the carbon-nitrogen triple bond results in the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

For 2-(1,4-dioxan-2-yl)acetonitrile, this can be generalized as follows:

Reaction of this compound with a generic nucleophile (Nu⁻)

One of the most significant nucleophilic additions to nitriles involves Grignard reagents (RMgX). This reaction leads to the formation of ketones after hydrolysis of the intermediate imine salt. libretexts.org For instance, the reaction of this compound with a Grignard reagent would be expected to yield a ketone bearing the 1,4-dioxan-2-yl)methyl substituent.

Expected reaction of this compound with a Grignard reagent

Transformations to Amides, Carboxylic Acids, and Amines

The nitrile group serves as a valuable precursor to several key functional groups, including amides, carboxylic acids, and primary amines.

Hydrolysis to Amides and Carboxylic Acids:

The hydrolysis of nitriles can be controlled to yield either amides or carboxylic acids, depending on the reaction conditions. libretexts.orgchemguide.co.ukchemistrysteps.comyoutube.comlibretexts.org

Partial Hydrolysis to Amides: Under controlled acidic or basic conditions, this compound can be hydrolyzed to form 2-(1,4-dioxan-2-yl)acetamide. Basic hydrolysis using reagents like potassium hydroxide (B78521) in ethanol (B145695) is a common method for this transformation. youtube.com

Expected partial hydrolysis to 2-(1,4-dioxan-2-yl)acetamide

Complete Hydrolysis to Carboxylic Acids: More vigorous acidic or basic conditions, typically involving heating with aqueous acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid, 2-(1,4-dioxan-2-yl)acetic acid. libretexts.orgchemguide.co.uklibretexts.orglibretexts.org The reaction proceeds through the intermediate amide, which is further hydrolyzed.

Expected complete hydrolysis to 2-(1,4-dioxan-2-yl)acetic acid

Reduction to Amines:

Nitriles can be readily reduced to primary amines. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.orgquimicaorganica.orgnih.gov This would convert this compound into 2-(1,4-dioxan-2-yl)ethanamine. Other reducing agents, such as diisopropylaminoborane, have also been shown to be effective for the reduction of various nitriles. nih.gov

Expected reduction to 2-(1,4-dioxan-2-yl)ethanamine

Reactions Involving α-Protons of the Acetonitrile (B52724) Moiety (e.g., Knoevenagel Condensation)

The protons on the carbon atom adjacent (α-position) to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. This acidity allows for the formation of a carbanion in the presence of a base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

One of the most prominent examples is the Knoevenagel condensation . youtube.comwikipedia.orgorganicreactions.orgchem-station.comyoutube.com This reaction involves the condensation of a compound with an active methylene (B1212753) group, such as this compound, with an aldehyde or a ketone in the presence of a weak base (e.g., piperidine, pyridine). The reaction typically proceeds through a nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated nitrile.

The general mechanism involves the deprotonation of the α-carbon to form a resonance-stabilized carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final condensed product.

Expected Knoevenagel condensation of this compound with a generic aldehyde

Transformations of the 1,4-Dioxane (B91453) Ring

The 1,4-dioxane ring is a saturated heterocycle that is generally stable under many reaction conditions. However, under specific circumstances, it can undergo ring-opening or functionalization.

Ring-Opening Reactions

The ether linkages in the 1,4-dioxane ring are susceptible to cleavage under strong acidic conditions, particularly in the presence of a good nucleophile. nih.govkhanacademy.orglibretexts.org The reaction is initiated by the protonation of one of the oxygen atoms, which makes it a better leaving group. A subsequent nucleophilic attack can then lead to the opening of the ring. The stability of 2-substituted 1,4-dioxanes can be influenced by the nature of the substituent. For instance, studies on related systems suggest that the ring can be stable under certain basic conditions. mdpi.com

In the context of this compound, strong acid treatment could potentially lead to complex mixtures resulting from ring cleavage. The exact products would depend on the specific acid and reaction conditions employed. For example, acid-catalyzed ring opening of epoxides, which share the ether linkage feature, proceeds via protonation followed by nucleophilic attack. khanacademy.orglibretexts.org A similar mechanism could be envisioned for the dioxane ring, although it is generally less strained and therefore less reactive than an epoxide.

Functionalization at Various Ring Positions

Direct functionalization of the C-H bonds of the 1,4-dioxane ring is generally challenging but can be achieved under specific catalytic conditions. For instance, nickel-catalyzed oxidative C(sp³)-H arylation has been reported for the direct functionalization of 1,4-dioxane itself. wikipedia.org This suggests that it might be possible to introduce substituents onto the dioxane ring of this compound, although the presence of the cyanomethyl group could influence the regioselectivity and feasibility of such reactions.

Furthermore, the synthesis of various substituted 1,4-dioxanes often involves the cyclization of appropriately functionalized precursors, which allows for the introduction of substituents at specific positions on the ring. google.comenamine.net This implies that derivatives of this compound with additional functional groups on the dioxane ring could potentially be synthesized through such strategies.

Stability and Degradation Pathways (excluding environmental/toxicological aspects)

The chemical stability of this compound is governed by the inherent properties of its two main components: the 1,4-dioxane ring and the acetonitrile side chain.

The 1,4-dioxane moiety, like other ethers, is susceptible to the formation of explosive peroxides upon prolonged exposure to air or light. This process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, a position known as the α-carbon. In this compound, there are three such positions (C2, C3, and C5). The C2 position is particularly activated due to the adjacent electron-withdrawing acetonitrile group.

The degradation of the 1,4-dioxane ring, particularly under oxidative conditions such as those used in advanced oxidation processes, typically begins with hydrogen abstraction by radicals. researchgate.netdeswater.comdss.go.th This generates a 1,4-dioxanyl radical. researchgate.netdss.go.th This radical intermediate can then undergo a series of reactions, including ring-opening, to form various degradation products. While specific studies on this compound are limited, by analogy with the parent 1,4-dioxane, potential degradation products from the ring fragmentation could include aldehydes, and organic acids. dss.go.th Key intermediates identified in the degradation of 1,4-dioxane itself include 1,2-ethanediol (B42446) diformate, ethylene (B1197577) glycol, glycolic acid, and formic acid. researchgate.net

The acetonitrile group introduces another pathway for degradation. The nitrile functional group (-C≡N) can undergo hydrolysis under either acidic or basic conditions. This reaction would convert the nitrile into a corresponding carboxylic acid ((1,4-Dioxan-2-yl)acetic acid) or an amide ((1,4-Dioxan-2-yl)acetamide) as an intermediate. The α-proton on the carbon between the dioxane ring and the nitrile group is acidic and can be removed by a base, creating a carbanion that can participate in various reactions but also represents a point of potential chemical instability.

Table 1: Potential Chemical Degradation Pathways

Moiety Condition Initial Step Potential Products
1,4-Dioxane Ring Air/Light Exposure Peroxide Formation Hydroperoxides, Peroxides fishersci.com
1,4-Dioxane Ring Strong Oxidation H-abstraction, Ring Opening Aldehydes, Organic Acids dss.go.th

Mechanistic Studies of Key Reactions

The bifunctional nature of this compound allows it to be a versatile substrate and intermediate in a variety of chemical reactions. Mechanistic studies of related compounds provide insight into the potential reaction pathways.

The structure of this compound is well-suited for transformations that lead to more complex cyclic and acyclic derivatives.

Cyclization: Anionic cascade reactions are a powerful tool for ring formation. For instance, studies on β-hydroxyketones have shown that reaction with a chloro-acetylene anion can lead to an intermediate that undergoes a 5-exo-dig cyclization to yield a substituted tetrahydrofuran (B95107). nih.gov Under acidic conditions, these tetrahydrofuran derivatives can further rearrange to form dioxane structures. nih.gov This suggests that the cyanomethyl group of this compound could be chemically modified to an analogous nucleophilic species, initiating intramolecular or intermolecular cyclizations.

Derivatization: The nitrile group is a key handle for derivatization. Palladium-catalyzed aminocarbonylation reactions have been used to convert related cyclic keto-ethers into acrylamides, demonstrating a method to build upon the core structure. researchgate.net The acidic α-proton can be deprotonated to form a nucleophile, which can then be alkylated or acylated, providing a direct route to derivatize the side chain.

This compound can participate in catalytic cycles through the formation of key intermediates.

Organometallic Intermediates: The acidic proton on the cyanomethyl group can be removed to form a stabilized carbanion. This anion can act as a nucleophile in various catalytic cycles. For example, in tandem homologation-acylation reactions, zinc enolates serve as crucial intermediates that are trapped by electrophiles like anhydrides. nih.gov A similar deprotonated intermediate of this compound could be generated and used in catalytic C-C bond-forming reactions.

Coordination to Catalysts: The oxygen atoms of the dioxane ring possess lone pairs of electrons and can act as Lewis bases, coordinating to the metal center of a catalyst. This coordination can influence the reactivity and selectivity of reactions at other parts of the molecule. In the synthesis of 1,4-dioxane itself, the synergy between Brønsted and Lewis acid sites on a catalyst surface is crucial for the reaction mechanism. mdpi.com Similarly, the ether oxygens in this compound could direct a catalyst to a specific site on the molecule, facilitating reactions such as directed C-H activation or controlling stereochemistry.

The carbon at position 2 of the 1,4-dioxane ring is a chiral center. This inherent chirality is critical in directing the stereochemical outcome of reactions involving the molecule. When a single enantiomer of this compound is used, it can lead to the formation of a specific stereoisomer in the product, a process known as a stereospecific reaction. masterorganicchemistry.com

For example, in acid-catalyzed rearrangements of similar heterocyclic systems, the stereochemistry of the starting material has been shown to dictate the stereochemistry of the product. An acid-catalyzed rearrangement of a (Z)-chloro-exo-methylenetetrahydrofuran, a molecule with some structural similarities, yielded a mixture of anti- and syn-dioxane products in a 1:5 ratio, demonstrating a stereoselective outcome where one diastereomer is favored over the other. nih.gov The availability of specific enantiomers, such as (S)-(1,4-Dioxan-2-yl)methanol, as chiral building blocks underscores the importance of this stereocenter in asymmetric synthesis. bldpharm.com Any transformation involving a chiral, enantiomerically pure sample of this compound would be expected to proceed with some degree of stereochemical control, leading to diastereomerically or enantiomerically enriched products.

Table 2: Influence of Chirality on Reactions

Reaction Type Principle Expected Outcome with Chiral Substrate
Addition to Nitrile Nucleophilic attack on the nitrile carbon. Diastereoselective formation of new stereocenter.
Reaction at α-Carbon Formation of a chiral enolate/carbanion. Diastereoselective alkylation or acylation.

Tandem and Cascade Reactions Incorporating this compound

Tandem and cascade reactions are efficient one-pot processes that build molecular complexity by creating functionalities that trigger subsequent reactions. researchgate.net The dual functionality of this compound makes it an ideal candidate for such reaction sequences.

One potential cascade involves the Knoevenagel condensation. Research has shown that carbonyl compounds can react with malononitrile (B47326) (a close relative of acetonitrile) in the presence of a halogenating agent and base to directly form substituted tetracyanocyclopropanes in a one-pot cascade. researchgate.net A similar strategy could be envisioned where this compound first acts as a nucleophile, and subsequent in-situ transformations lead to a complex polycyclic product.

Another example is the tandem homologation-acylation reaction, where a β-keto ester is extended and then acylated in a single pot. nih.gov If this compound were used to generate a nucleophilic intermediate, it could participate in a tandem sequence involving addition to an electrophile followed by an intramolecular cyclization triggered by the initial reaction, leveraging either the dioxane oxygen atoms or the nitrile group.

Applications of 2 1,4 Dioxan 2 Yl Acetonitrile As a Versatile Synthetic Intermediate

Scaffold in Heterocyclic Chemistry

The inherent functionalities of 2-(1,4-dioxan-2-yl)acetonitrile make it an ideal starting material for the synthesis of various heterocyclic compounds. The dioxane moiety can act as a stable protecting group or be manipulated to introduce specific stereochemistry, while the nitrile group provides a reactive handle for cyclization and functional group transformations.

Formation of Fused Heterocycles Involving the Dioxane and Nitrile Moieties

The strategic placement of the dioxane and nitrile groups in this compound allows for the construction of fused heterocyclic systems. These reactions often involve the participation of both the dioxane ring and the nitrile function in the cyclization process, leading to novel and complex polycyclic structures. For instance, multicomponent reactions utilizing this scaffold can lead to the formation of fused systems like chromeno[6,5-d]thiazole derivatives. nih.gov The reactivity of the nitrile group is central to these transformations, often undergoing addition or condensation reactions to form a new ring fused to the existing dioxane structure.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Thiazoles)

The nitrile functionality of this compound is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The carbon-nitrogen triple bond can readily participate in cyclization reactions with various reagents to form pyridines, pyrimidines, thiazoles, and other related structures.

For example, the reaction of derivatives of this compound with other building blocks can lead to the formation of substituted pyridines. google.com Similarly, condensation reactions involving the nitrile group with appropriate dinucleophiles can yield pyrimidine (B1678525) rings. The versatility of the nitrile group also extends to the synthesis of thiazoles, often through reactions with sulfur-containing reagents. The ability to generate such a diverse range of heterocyles underscores the importance of this compound as a synthetic intermediate. beilstein-journals.orgenamine.netnih.gov

Precursor for Complex Organic Molecules

Beyond its utility in forming fundamental heterocyclic rings, this compound and its derivatives are instrumental in the synthesis of more complex and biologically relevant molecules.

Construction of Glycosidic Mimics and Nucleoside Analogs

The dioxane ring present in this compound can serve as a mimic for the sugar moiety found in natural glycosides and nucleosides. This has led to its use in the synthesis of glycosidic mimics and nucleoside analogs, which are of significant interest in medicinal chemistry for their potential as antiviral and anticancer agents. nih.govnih.govmdpi.com

The synthesis of these analogs often involves the elaboration of the acetonitrile (B52724) side chain and subsequent coupling with a nucleobase or another sugar-like fragment. For instance, optically active homo-N-sugar nucleoside analogs containing a 1,4-dioxane (B91453) moiety have been synthesized from precursors related to this compound. nih.gov These synthetic routes take advantage of the dioxane structure to create stable analogs that can mimic the conformation of natural nucleosides. nih.gov

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The 1,4-dioxane ring is a recognized scaffold in the development of pharmacologically active compounds. nih.govnih.gov Derivatives of this compound can be used to construct molecules with potential therapeutic applications. The focus here is on the chemical synthesis pathways that enable the creation of these complex molecular frameworks.

For example, the 1,4-dioxane unit has been incorporated into antagonists for the M₃ muscarinic receptor. nih.gov Furthermore, multitarget compounds with affinity for dopamine (B1211576) and serotonin (B10506) receptors, potentially useful for treating Parkinson's disease or schizophrenia, have been developed using a 1,4-dioxane scaffold. nih.gov The synthesis of these molecules often involves modifying the acetonitrile group or using it as a handle to attach other pharmacophoric elements.

Derivatives as Chiral Building Blocks in Total Synthesis

Chiral derivatives of this compound are valuable building blocks in the total synthesis of complex natural products and other chiral molecules. The stereocenters within the dioxane ring can be controlled and used to induce chirality in subsequent synthetic steps.

The use of chiral building blocks is a cornerstone of modern organic synthesis, allowing for the preparation of enantiomerically pure compounds. nih.govresearchgate.netsigmaaldrich.com Derivatives such as (S)-(1,4-dioxan-2-yl)methanol, which can be conceptually derived from this compound, serve as important chiral synthons. bldpharm.com These building blocks provide a pre-defined stereochemical framework that can be elaborated into more complex structures with high stereocontrol.

Development of Advanced Materials Precursors (Chemically Focused)

The strategic use of functionalized heterocyclic compounds as building blocks for novel polymers is a cornerstone of modern materials science. Among these, this compound emerges as a molecule of significant interest due to its unique combination of a reactive nitrile group and a flexible, hydrophilic dioxane ring. This positions it as a versatile precursor for a range of advanced materials, particularly those requiring tailored properties such as biodegradability, thermal stability, and specific solvent affinities. The exploration of this compound in polymer chemistry, while a niche area, opens up possibilities for creating new polymers with sophisticated architectures and functionalities.

The synthesis of this compound can be envisaged through multi-step reaction sequences, likely starting from commercially available precursors. A plausible route involves the conversion of (1,4-Dioxan-2-yl)methanol, a known compound, into a suitable leaving group, followed by nucleophilic substitution with a cyanide salt. The chirality of the C2 position on the dioxane ring also offers the potential for creating stereoregular polymers with distinct properties.

The true potential of this compound as a materials precursor lies in the reactivity of its nitrile group. The cyano group can participate in various polymerization reactions, including:

Anionic Polymerization: The electron-withdrawing nature of the nitrile group can activate the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a strong base. The resulting carbanion can initiate the polymerization of other monomers or undergo self-polymerization to form a polymer with a poly(cyanomethylene) backbone.

Cyclotrimerization: Under specific catalytic conditions, the nitrile groups can undergo cyclotrimerization to form triazine rings. If this compound is used as a monomer in this process, it could lead to the formation of a highly cross-linked polymer network. These networks are known for their high thermal stability and mechanical strength.

Copolymerization: this compound can be copolymerized with other vinyl or cyclic monomers to introduce the dioxane moiety into a variety of polymer backbones. This would allow for the fine-tuning of properties such as hydrophilicity, biocompatibility, and degradation kinetics. For instance, copolymerization with lactide or caprolactone (B156226) could yield novel biodegradable polyesters with enhanced flexibility and drug-loading capacity due to the presence of the dioxane ring.

The dioxane ring itself imparts valuable characteristics to the resulting polymers. It is known to be a flexible and hydrophilic moiety, which can improve the processability of rigid polymers and enhance their affinity for polar solvents or water. Furthermore, the ether linkages in the dioxane ring are susceptible to hydrolytic cleavage, which can be a desirable feature for creating biodegradable or degradable materials for biomedical applications.

Research Findings: Hypothetical Polymerization of this compound

While specific research on the polymerization of this compound is not widely published, we can extrapolate potential outcomes based on the chemistry of related compounds. The following table presents hypothetical data for the synthesis of this compound and its subsequent polymerization, illustrating the type of research findings that could be expected.

ParameterValue
Monomer Synthesis
Starting Material(1,4-Dioxan-2-yl)methanol
Synthesis RouteTwo-step: 1. Tosylation, 2. Cyanation
Overall Yield75%
Purity (by NMR)>98%
Homopolymerization (Anionic)
Initiatorn-Butyllithium
SolventTetrahydrofuran (B95107) (THF)
Polymer Yield85%
Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)1.3
Glass Transition Temp (Tg)110 °C
Copolymerization with L-Lactide
Monomer Feed Ratio (Dioxan:Lactide)1:10
CatalystTin(II) octoate
Polymer Yield92%
Dioxane Incorporation (by NMR)8 mol%
Molecular Weight (Mn)25,000 g/mol
Polydispersity Index (PDI)1.6
Glass Transition Temp (Tg)55 °C

The data in the table above is for illustrative purposes and is based on typical results for the synthesis and polymerization of functional monomers. Actual experimental results may vary.

The development of advanced materials from this compound represents a promising frontier in polymer chemistry. The unique combination of a reactive nitrile group and a functional dioxane ring provides a versatile platform for the design of new polymers with tailored properties for a wide range of applications, from biodegradable plastics to high-performance thermosets. Further research into the synthesis and polymerization of this intriguing monomer is warranted to fully unlock its potential.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(1,4-Dioxan-2-yl)acetonitrile. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the dioxane ring and the acetonitrile (B52724) moiety. The protons on the dioxane ring are in different chemical environments and would likely appear as a complex set of multiplets in the region of approximately 3.4 to 4.3 ppm. chemicalbook.comdocbrown.info The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) would likely appear as a doublet, due to coupling with the adjacent proton on the dioxane ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the acetonitrile portion, the carbon of the nitrile group (C≡N) is typically observed around 118 ppm, while the methylene carbon (-CH₂) would appear further upfield. nmrs.iochemicalbook.com The carbons within the 1,4-dioxane (B91453) ring would have chemical shifts in the range of approximately 60-70 ppm. nmrs.io

Stereochemistry: NMR spectroscopy, particularly through the use of two-dimensional techniques like COSY and HMBC, is instrumental in confirming the connectivity and stereochemistry of the molecule. mdpi.com These experiments can establish the spatial relationships between different protons and carbons, which is crucial for confirming the substitution pattern on the dioxane ring.

Here is an interactive data table summarizing the expected NMR chemical shifts:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Dioxane Ring Protons~3.4 - 4.3 (multiplets) chemicalbook.comdocbrown.info~60 - 70 nmrs.io
-CH₂CN (Methylene)DoubletUpfield of nitrile carbon
-C≡N (Nitrile)Not applicable~118 nmrs.iochemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the range of 2260-2240 cm⁻¹. nih.gov The presence of the ether linkages (C-O-C) in the dioxane ring would give rise to strong stretching bands in the fingerprint region, typically around 1140-1070 cm⁻¹. docbrown.info Additionally, the C-H stretching vibrations of the alkyl groups would be observed in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org

An interactive data table of the expected IR absorption frequencies is provided below:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Nitrile (C≡N)Stretch2260 - 2240 nih.gov
Ether (C-O-C)Stretch1140 - 1070 docbrown.info
Alkyl (C-H)Stretch3000 - 2850 libretexts.orglibretexts.org

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight.

Electron ionization (EI) would likely lead to fragmentation of the molecular ion. libretexts.org A key fragmentation pathway would be the loss of the acetonitrile side chain, resulting in a fragment ion corresponding to the 1,4-dioxane ring. docbrown.info Another expected fragmentation would involve the cleavage of the dioxane ring itself, leading to smaller, stable fragment ions. docbrown.inforesearchgate.net Analysis of these fragmentation patterns helps to confirm the proposed structure. miamioh.edu For instance, a prominent peak at m/z 58 is often observed in the mass spectrum of 1,4-dioxane, corresponding to the [C₂H₄O]⁺• fragment. docbrown.inforesearchgate.net

An interactive data table summarizing potential mass spectrometry fragments is shown below:

Fragment Ion m/z Value Possible Identity
[C₆H₉NO₂]⁺•Molecular WeightMolecular Ion
[C₄H₇O₂]⁺M - 40Loss of acetonitrile
[C₂H₄O]⁺•58Fragment from dioxane ring cleavage docbrown.inforesearchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing chromophores, which are parts of a molecule that absorb light, can be studied using this technique. libretexts.org

For this compound, the primary chromophore is the nitrile group. Saturated nitriles typically exhibit a weak absorption band in the UV region due to an n→π* transition. This absorption is generally found at wavelengths below 200 nm. The 1,4-dioxane ring itself does not have significant absorption in the near-UV or visible range. Therefore, the UV-Vis spectrum of this compound is expected to be relatively simple, with any significant absorption occurring at shorter wavelengths. rsc.orgslideshare.net The solvent used can influence the position of the absorption maxima. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise information about bond lengths, bond angles, and the conformation of the dioxane ring. researchgate.net The dioxane ring typically adopts a chair conformation. researchgate.net X-ray analysis would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. researchgate.net

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

Gas Chromatography (GC): Given its likely volatility, gas chromatography coupled with a mass spectrometer (GC-MS) would be an effective method for both purity analysis and identification. clu-in.org The retention time in the GC would be characteristic of the compound, and the mass spectrum from the MS detector would confirm its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be suitable for analyzing this compound. nih.gov The purity can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Different isomers, if present, would likely have different retention times, allowing for their separation and quantification. nih.gov

Theoretical and Computational Chemistry Investigations of 2 1,4 Dioxan 2 Yl Acetonitrile

Quantum Chemical Calculations for Molecular Geometry and Conformation

The conformational landscape of 2-(1,4-Dioxan-2-yl)acetonitrile is primarily defined by the puckering of the 1,4-dioxane (B91453) ring and the orientation of the acetonitrile (B52724) substituent.

The 1,4-dioxane ring, like cyclohexane, can exist in several conformations, including the stable chair form and higher-energy boat and twist-boat forms. Theoretical calculations consistently show that the chair conformation is the most stable form for 1,4-dioxane, with the twist-boat conformers being significantly higher in energy (around 6-7 kcal/mol) and thus negligibly populated at room temperature. researchgate.net Therefore, the dioxane ring in this compound is expected to exist almost exclusively in the chair conformation.

With the dioxane ring in a chair form, the cyanomethyl substituent (-CH₂CN) can occupy either an axial or an equatorial position.

Equatorial Conformer: The substituent is directed away from the bulk of the ring, minimizing steric hindrance.

Axial Conformer: The substituent is directed upwards or downwards, parallel to the principal axis of the ring, leading to potential 1,3-diaxial interactions with the lone pairs of the ring's oxygen atoms.

In general, for substituted six-membered rings, the equatorial position is thermodynamically favored for most substituents to avoid these unfavorable steric interactions. Computational studies on similar substituted dioxanes confirm this preference. Therefore, the most stable conformer of this compound is predicted to be the one where the cyanomethyl group occupies the equatorial position on the chair-form dioxane ring.

Table 1: Predicted Bond Lengths for this compound (Note: Data is representative and based on computational models of similar structures.)

BondPredicted Length (Å)
C-O (Dioxane)1.43
C-C (Dioxane)1.53
C-C (Side Chain)1.54
C≡N (Nitrile)1.16
C-H1.09

Table 2: Predicted Bond Angles for this compound (Note: Data is representative and based on computational models of similar structures.)

AnglePredicted Angle (°)
C-O-C (Dioxane)112.0
O-C-C (Dioxane)109.5
C-C-C (Side Chain)110.0
C-C≡N (Nitrile)179.0

The dihedral angles within the dioxane ring would be characteristic of a chair conformation, while the dihedral angle defining the position of the nitrile group relative to the ring would confirm its equatorial placement.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates a molecule's reactivity, electronic, and optical properties. Computational methods allow for the visualization and energy calculation of these orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). utdallas.edu The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of a molecule.

For this compound, the frontier orbitals are expected to be localized on specific parts of the molecule:

HOMO: The HOMO is predicted to be primarily localized on the lone pairs of the two oxygen atoms within the 1,4-dioxane ring. These non-bonding orbitals are generally higher in energy than the C-C and C-O sigma bonding orbitals.

LUMO: The LUMO is expected to be the antibonding π* orbital of the nitrile group (C≡N). researchgate.netumich.edu This orbital is capable of accepting electron density, making the nitrile group an electron-accepting moiety.

The spatial separation of the HOMO (on the dioxane ring) and LUMO (on the nitrile group) suggests a molecule with distinct electron-donating and electron-accepting regions, although the saturated alkyl linker prevents strong electronic conjugation between them.

The distribution of electron density within a molecule is non-uniform due to differences in the electronegativity of its constituent atoms. This creates a molecular electrostatic potential (MEP), which maps regions of positive and negative charge. The MEP is a valuable tool for predicting how a molecule will interact with other molecules, such as electrophiles and nucleophiles.

In this compound, the key features of its charge distribution are:

Negative Potential: Regions of high electron density (negative potential) are expected around the two highly electronegative oxygen atoms of the dioxane ring and the nitrogen atom of the nitrile group. These sites are susceptible to attack by electrophiles and are potential hydrogen bond acceptors. researchgate.net

Positive Potential: Regions of lower electron density (positive potential) are located around the hydrogen atoms, particularly those on the carbon atoms adjacent to the oxygen atoms.

This charge distribution profile is crucial for understanding intermolecular interactions, such as solvation and potential binding to biological targets.

Non-linear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change with the intensity of incident light. youtube.comwikipedia.org Materials with significant NLO responses are vital for technologies like frequency conversion in lasers and optical switching. youtube.comyoutube.com

Significant molecular NLO activity, particularly the second-order hyperpolarizability (β), typically arises in molecules with specific structural features:

An extended π-conjugated system that allows for electron delocalization.

The presence of strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at opposite ends of the conjugated system, creating a large dipole moment. acs.org

This compound is a saturated aliphatic compound. It lacks an extended π-electron system connecting the electron-rich oxygen atoms (donors) and the electron-withdrawing nitrile group (acceptor). The flexible, single-bonded carbon chain prevents the efficient intramolecular charge transfer necessary for a strong NLO response. Therefore, in the general context of NLO materials, this compound is not expected to exhibit significant NLO properties.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry offers powerful tools to model reaction mechanisms and characterize the fleeting transition states that govern chemical transformations. For this compound, these methods can be applied to understand both its formation and its subsequent reactivity.

Reaction mechanism modeling for a molecule like this compound would typically employ Density Functional Theory (DFT) and ab initio methods. These calculations can map out the potential energy surface for a given reaction, identifying the most energetically favorable pathways. For instance, the formation of this compound could be modeled to understand the stereoselectivity of the substitution reaction on the 1,4-dioxane ring.

A crucial aspect of reaction modeling is the characterization of transition states, which are the energy maxima along the reaction coordinate. Computational methods can determine the geometry, energy, and vibrational frequencies of these transient structures. For example, in a nucleophilic substitution reaction to introduce the acetonitrile group onto the dioxane ring, the transition state would feature the partial formation of the new carbon-carbon bond and the partial breaking of the bond with the leaving group.

Furthermore, the reactivity of the nitrile group or the dioxane ring in this compound can be investigated. For example, the hydrolysis of the nitrile group to form a carboxylic acid or the oxidation of the dioxane ring can be modeled. researchgate.net DFT calculations, such as those at the PBE0-D4/def2-TZVP level of theory, can be used to compute the relative Gibbs free energies of reactants, intermediates, transition states, and products. acs.org The influence of solvents, such as water or other organic solvents, can be incorporated using implicit or explicit solvent models to provide a more realistic description of the reaction environment. rsc.org

Table 1: Hypothetical Transition State Properties for a Reaction of this compound

Reaction TypeComputational MethodKey Geometric ParameterCalculated Activation Energy (kcal/mol)
Nitrile HydrolysisDFT (B3LYP/6-31G*)C-N bond length25.4
Dioxane Ring OpeningMP2/aug-cc-pVDZC-O bond length35.2

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus and, from these, the chemical shifts. For this compound, the predicted ¹H and ¹³C NMR spectra would be valuable for confirming its structure. The high symmetry of the 1,4-dioxane molecule is broken by the substitution, leading to more complex spectra than for the parent dioxane. docbrown.info The predicted chemical shifts would be sensitive to the conformation of the dioxane ring and the orientation of the acetonitrile substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂ (dioxane, position 3)3.6 - 3.8~66
CH₂ (dioxane, position 5)3.5 - 3.7~67
CH₂ (dioxane, position 6)3.4 - 3.6~65
CH (dioxane, position 2)4.0 - 4.2~75
CH₂ (acetonitrile)2.6 - 2.8~25
CN (nitrile)-~117

This table presents hypothetical data based on typical values for substituted dioxanes and acetonitriles.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-O-C stretching of the dioxane ring, the C-H stretching of the aliphatic protons, and the C≡N stretching of the nitrile group. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and to study intermolecular interactions, such as hydrogen bonding. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C≡N stretch2240 - 2260Medium
C-H stretch (aliphatic)2850 - 3000Strong
C-O-C stretch (dioxane)1050 - 1150Strong
CH₂ bend/rock (dioxane)800 - 1000Medium

This table presents hypothetical data based on known vibrational frequencies for similar functional groups.

Molecular Dynamics Simulations for Conformational Sampling

The 1,4-dioxane ring is conformationally flexible, existing primarily in a chair conformation but also able to adopt boat and twist-boat conformations. acs.org The presence of a substituent at the 2-position, as in this compound, introduces further conformational complexity, including the possibility of axial and equatorial orientations of the acetonitrile group.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules. dntb.gov.ua By simulating the motion of atoms over time, MD can reveal the relative stabilities of different conformers and the energy barriers between them. For this compound, MD simulations could be used to:

Determine the preferred conformation of the dioxane ring (chair, boat, or twist-boat).

Establish the energetic preference for the axial versus equatorial position of the cyanomethyl substituent.

Investigate the rotational freedom around the C-C bond connecting the dioxane ring and the nitrile group.

Study the influence of solvent on the conformational equilibrium. nih.govnih.gov

The results of these simulations would provide a detailed picture of the three-dimensional structure and dynamics of this compound in different environments. This information is crucial for understanding its physical properties and biological activity, as the conformation of a molecule often dictates how it interacts with other molecules.

Emerging Research Areas and Future Directions for 2 1,4 Dioxan 2 Yl Acetonitrile

Novel Catalytic Systems for Efficient Synthesis and Derivatization

The development of efficient catalytic systems is crucial for the synthesis and subsequent modification of 2-(1,4-dioxan-2-yl)acetonitrile. Research is moving beyond traditional methods towards more sophisticated and sustainable catalytic solutions.

For Synthesis: The formation of the 1,4-dioxane (B91453) ring itself is a key area of innovation. While conventional methods often rely on acid catalysis, newer approaches are exploring heterogeneous catalysts for improved efficiency and reusability. For instance, composite oxides like ZrO₂/TiO₂ have shown high activity and stability in producing 1,4-dioxane from oxirane at lower temperatures, a process that is both atom-economical and environmentally benign. mdpi.com The principles from these systems are being adapted for the synthesis of substituted dioxanes like this compound.

For Derivatization: Catalysis is also pivotal for modifying the molecule. The cyanomethyl group is a handle for various transformations. For example, copper-catalyzed dual C(sp³)–H oxidative cross-coupling can be used to introduce substituents at the carbon adjacent to the nitrile. thieme-connect.de Furthermore, Michael-initiated, ring-closure (MIRC) reactions, performed in the presence of a base, are being used to synthesize a variety of substituted 1,4-dioxanes, a strategy directly applicable to the derivatization of the target molecule. researchgate.net

Future research is focused on developing catalysts that offer high selectivity, operate under mild conditions, and are recyclable, aligning with the principles of green chemistry.

Catalyst TypeApplicationPotential Advantage for this compound
**Heterogeneous Acid Catalysts (e.g., ZrO₂/TiO₂) **Synthesis of 1,4-dioxane ringHigh activity, stability, reusability, milder reaction conditions. mdpi.com
Copper-based Catalysts C-H activation and cross-couplingDirect functionalization of the dioxane or acetonitrile (B52724) moiety. thieme-connect.de
Base Catalysis Michael-initiated, ring-closure (MIRC)One-pot synthesis of complex heterocyclic derivatives. researchgate.net
Manganese Oxides Oxidative CouplingFormation of new C-C bonds under oxidative conditions. thieme-connect.de

Flow Chemistry and Continuous Processing in its Production and Utilization

The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the production and utilization of this compound and its derivatives. nih.govnih.gov Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and scalability. wikipedia.orgacs.org

Future work will likely involve the development of fully automated, multi-step flow systems for the on-demand synthesis of a library of compounds derived from this compound for applications in drug discovery and materials science. wikipedia.org

Photochemical and Electrochemical Transformations

Harnessing the power of light and electricity opens up new, previously inaccessible reaction pathways for this compound. These methods often proceed under mild conditions and can offer unique selectivity.

Photochemical transformations , particularly visible-light photoredox catalysis, provide a reliable means to generate radical species. mdpi.com For this compound, this could involve the generation of a •CHCN radical from the acetonitrile moiety. nih.gov This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as C-C and C-heteroatom couplings, to build molecular complexity rapidly. mdpi.com Researchers are exploring the merging of multiple photoredox cycles with a single catalyst to achieve dual functionalizations in one pot, a strategy that could be applied to modify both the dioxane ring and the side chain simultaneously. scholarsresearchlibrary.com

Electrochemical synthesis is another burgeoning field. Acetonitrile itself is an excellent solvent and reactant in electrochemical conversions due to its polarity and conductivity. nih.gov Electrochemical methods can be used for various transformations, including C-H functionalization and amidation reactions. nih.gov Applying these techniques to this compound could enable novel derivatizations without the need for harsh chemical oxidants or reductants, representing a greener synthetic approach.

Expanding the Scope of Derivatization to Advanced Architectures

The bifunctional nature of this compound makes it an ideal building block for the synthesis of advanced molecular architectures, particularly complex heterocyclic systems.

The reactive acetonitrile group can be transformed into a variety of other functional groups or used as a linchpin in multicomponent reactions to construct new rings. nih.gov For example, it can be a precursor for amines, amides, and ketones, or participate in cycloadditions. Recent research has demonstrated the utility of the acetonitrile unit in building five-membered heterocycles like oxazoles and tetrazoles. nih.gov

Simultaneously, the 1,4-dioxane ring serves as a flexible yet stable scaffold. The fundamental dioxane structure is a key component in a vast number of pharmaceutical compounds. researchgate.net By combining reactions that modify the acetonitrile group with those that build upon the dioxane framework, researchers can access novel polycyclic and spirocyclic structures. For instance, strategies like the Michael-initiated, ring-closure (MIRC) reaction can be used to fuse other rings onto the dioxane core, leading to the creation of complex molecules like benzodiazepines and benzoxazepines. researchgate.net The generation of radical intermediates via photochemistry can also lead to annulation reactions, furnishing previously unknown polycyclic species. mdpi.com

Computational Design of New Reactions and Applications

The integration of computational chemistry and artificial intelligence is poised to accelerate the discovery of new reactions and applications for this compound. By using computational tools, researchers can move from trial-and-error experimentation to a more predictive and design-oriented approach.

Quantum chemistry and molecular dynamics simulations can be used to understand reaction mechanisms, predict the reactivity of different sites on the molecule, and screen for optimal catalysts and reaction conditions before experiments are even conducted. This is particularly useful for complex catalytic cycles or photochemical processes.

A significant future direction is the development of autonomous systems that combine artificial intelligence with robotic continuous flow reactors. nih.gov Such platforms can design a viable synthesis pathway to a target derivative of this compound, predict the outcome of unknown reactions using machine learning models trained on vast chemical databases, and then autonomously execute and optimize the synthesis in real-time. This approach will dramatically shorten the timeline for discovering new materials and molecules with desired properties.

Integration with Supramolecular Chemistry and Self-Assembly

The distinct structural features of this compound make it a compelling candidate for integration into the field of supramolecular chemistry and chemically driven self-assembly. acs.org This area explores how molecules organize into larger, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces.

The 1,4-dioxane ring, with its two ether oxygen atoms, can act as a hydrogen bond acceptor or coordinate with metal ions. chemrxiv.orgacs.org The molecule's chair-like conformation can also influence how it packs in a crystal lattice or interacts with host molecules. researchgate.net There are examples of organic host molecules that are specifically designed to include 1,4-dioxane within their crystal lattices, demonstrating its potential as a guest in host-guest complexes. nih.gov

The nitrile group (–C≡N) is also a key player in directing self-assembly. It can participate in a range of non-covalent interactions, including hydrogen bonding, halogen bonding, and dipole-dipole interactions. nih.govwikipedia.org The nitrogen atom's lone pair and the triple bond's π-system allow it to coordinate with metals or interact with other functional groups to form well-defined supramolecular architectures. wikipedia.orgmdpi.com

Future research will focus on designing derivatives of this compound that can act as "tectons" or building blocks for self-assembly. By strategically placing other functional groups on the molecule, scientists aim to program it to form specific nanostructures, such as ribbons, fibers, or porous networks, driven purely by its inherent chemical information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.